molecular formula C21H21N3O6 B2652673 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) CAS No. 883086-88-2

3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)

Cat. No.: B2652673
CAS No.: 883086-88-2
M. Wt: 411.414
InChI Key: IMOKYMIRKNHWTF-UHFFFAOYSA-N
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Description

3,3'-((3-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a high-purity chemical compound offered for research and development purposes. This bis(pyridinone) derivative features a central (3-nitrophenyl)methylene bridge and is designed for investigators exploring advanced therapeutic agents, particularly in the fields of oncology and signal transduction regulation. Compounds with this structural motif have demonstrated significant research value in modulating key biological pathways. Similar bis-heterocyclic structures have been investigated for their ability to effectively interfere with tyrosine kinase signal transduction pathways, including the Tie2 receptor, which plays a critical role in tumor angiogenesis and vascular growth disorders . The strategic incorporation of the 3-nitrobenzylidene group enhances the molecular properties for potential interaction with enzymatic targets. This reagent provides researchers with a valuable tool for studying vascular growth dysfunctions present in cancers, inflammatory diseases, and ophthalmic conditions like age-related macular degeneration . Its research applications extend to the development of novel antineoplastic agents aimed at disrupting the blood supply to tumors, thereby inhibiting metastasis and progression . The compound is provided with comprehensive analytical documentation to ensure research reproducibility. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to handling and utilize appropriate personal protective equipment in laboratory settings.

Properties

IUPAC Name

4-hydroxy-3-[(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)-(3-nitrophenyl)methyl]-1,6-dimethylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6/c1-11-8-15(25)18(20(27)22(11)3)17(13-6-5-7-14(10-13)24(29)30)19-16(26)9-12(2)23(4)21(19)28/h5-10,17,25-26H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOKYMIRKNHWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1C)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(N(C3=O)C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” typically involves multi-step organic reactions. The starting materials often include 3-nitrobenzaldehyde and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of ether or ester derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its derivatives have shown effectiveness against various bacterial strains. For instance, a synthesized derivative demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive bacteria, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Potential
Research indicates that the compound exhibits cytotoxic effects on cancer cell lines. In vitro studies have shown that it induces apoptosis in human cancer cells, which could lead to its development as a novel anticancer agent. For example, a study reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. It has shown promise as an inhibitor of Farnesyl Pyrophosphate Synthase (FPPS), a target for antiparasitic drug development. The binding affinity and inhibition kinetics suggest its potential use in treating diseases like Chagas disease caused by Trypanosoma cruzi .

Catalytic Applications

Catalysis in Organic Reactions
The compound serves as a catalyst in several organic transformations. Its ability to facilitate reactions such as the Morita-Baylis-Hillman reaction has been documented. In this context, it has demonstrated high yields and selectivity, making it a valuable tool for synthetic organic chemists .

Metal Complexation
Research has shown that metal complexes formed with this compound exhibit enhanced catalytic properties for various reactions including oxidation and reduction processes. The coordination of transition metals such as nickel and copper with the compound has led to improved catalytic efficiency and stability .

Material Science Applications

Polymer Synthesis
The compound is also utilized in the synthesis of novel polymers. Its functional groups allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Studies have reported on the synthesis of polymer composites that leverage the unique properties of this compound to achieve desired material characteristics .

Nanomaterials Development
Recent advancements have seen the use of this compound in the development of nanomaterials. Its incorporation into nanostructures has been explored for applications in drug delivery systems and biosensors. The biocompatibility and functionalization potential make it a candidate for future nanotechnology applications .

Case Studies

Application Area Study Reference Findings
Antimicrobial Effective against Gram-positive bacteria with low MIC values.
Anticancer Induces apoptosis in cancer cell lines; significant cytotoxicity observed.
Catalysis High yields in Morita-Baylis-Hillman reactions; effective catalyst performance.
Metal Complexation Enhanced catalytic activity observed with transition metal complexes.
Polymer Synthesis Improved thermal stability and mechanical properties noted in polymer composites.
Nanomaterials Promising results in drug delivery systems and biosensors development.

Mechanism of Action

The mechanism of action of “3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and physicochemical properties of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
3,3'-((3-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (Target Compound) C₂₁H₂₁N₃O₆* 411.42 g/mol - Two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units
- 3-Nitrophenylmethylene bridge
Dimeric structure with meta-nitro group; enhanced electron-withdrawing effects
3,3'-((4-Nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) (Analog) C₂₁H₂₁N₃O₆ 411.42 g/mol - Two 4-hydroxy-1,6-dimethylpyridin-2(1H)-one units
- 4-Nitrophenylmethylene bridge
Para-nitro isomer; stronger electron-withdrawing effects due to nitro positioning
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one (Monomer) C₇H₉NO₂ 139.15 g/mol - 4-Hydroxy group
- 1,6-Dimethyl substituents
Monomeric pyridinone; foundational unit for dimeric analogs
4-Methoxy-1,6-dimethylpyridin-2(1H)-one (Analog) C₈H₁₁NO₂ 153.18 g/mol - 4-Methoxy group
- 1,6-Dimethyl substituents
Methoxy substitution reduces hydrogen-bonding capacity compared to hydroxyl
4-Hydroxy-5,6-dimethylpyridin-2(1H)-one (Analog) C₇H₉NO₂ 139.15 g/mol - 4-Hydroxy group
- 5,6-Dimethyl substituents
Methyl groups at adjacent positions; steric hindrance alters conformation

*Estimated based on monomeric components and bridge structure.

Key Research Findings

Structural and Electronic Effects of Nitro Positioning

  • Meta vs. Para Nitro Groups: The 3-nitrophenyl substituent in the target compound introduces moderate electron-withdrawing effects compared to its 4-nitrophenyl analog.
  • Dimeric vs. Monomeric Structures: The dimeric architecture of the target compound confers higher molecular weight (411.42 g/mol vs. 139.15 g/mol for the monomer) and reduced solubility in polar solvents compared to monomeric pyridinones. Dimerization may enhance thermal stability due to increased π-π stacking interactions .

Substituent Effects on Physicochemical Properties

  • Hydroxy vs. Methoxy Groups: Replacing the 4-hydroxy group (as in the monomer) with methoxy (e.g., 4-Methoxy-1,6-dimethylpyridin-2(1H)-one) reduces acidity (pKa ~8.5 vs.

Biological Activity

The compound 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its applications in pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C21H22N2O5
  • Molecular Weight : 382.416 g/mol
  • Purity : Typically around 95%

This compound features a nitrophenyl group linked to a bis-hydroxy pyridine derivative, suggesting potential interactions with biological targets due to the electron-withdrawing nature of the nitro group.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activities. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains. The presence of hydroxyl groups may enhance hydrogen bonding with microbial cell membranes, potentially disrupting their integrity .

Antitumor Activity

Several studies have explored the antitumor potential of related compounds. The MTT assay is commonly employed to assess cell viability in the presence of these compounds. Preliminary findings suggest that the compound may inhibit the growth of cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. In particular, structural modifications in similar compounds have been linked to increased cytotoxicity against tumor cells .

The proposed mechanism for the biological activity of 3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) involves:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The hydroxyl groups may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted on related nitrophenyl derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported at concentrations as low as 100 µg/mL, indicating a promising therapeutic index for further development .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays revealed that the compound exhibited notable cytotoxic effects on MCF-7 and HeLa cell lines. The GI50 values were determined to be approximately 5 µM for MCF-7 cells and 10 µM for HeLa cells. These results suggest that structural modifications can enhance anticancer activity and warrant further investigation into structure-activity relationships .

Data Table

Biological ActivityTest MethodResultsReference
AntimicrobialMIC AssayMIC = 100 µg/mL
Cytotoxicity (MCF-7)MTT AssayGI50 = 5 µM
Cytotoxicity (HeLa)MTT AssayGI50 = 10 µM

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